N-(2-Cyanophenyl)-3,4-dimethoxybenzamide
Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products that are formed.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.Scientific Research Applications
Molecular Structure and Intermolecular Interactions
A study by Karabulut et al. (2014) focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. This research is significant as it provides insights into the molecular geometry influenced by intermolecular interactions, which is essential for understanding the chemical properties of related compounds including N-(2-Cyanophenyl)-3,4-dimethoxybenzamide.
Cytoprotective Effects
Another study conducted by Hur et al. (2013) synthesized and evaluated benzamide analogs, including compounds similar to N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, for their antioxidant properties and cytoprotective effects against oxidative stress in cells. These findings could have implications for developing therapeutics targeting oxidative damage in cells.
Pharmaceutical Synthesis
Research by Withey & Bajic (2015) demonstrates the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using a novel procedure, which can be related to the synthesis methodologies applicable for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide. This kind of research provides valuable insights into efficient and safe methods of synthesizing benzamide compounds.
Mesomorphic Properties
A study by Takenaka et al. (1989) explored the mesomorphic properties of 4-cyanophenyl derivatives. Understanding the mesomorphic behavior of such compounds aids in the development of materials with specific liquid crystal properties, which could be relevant for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide derivatives.
Protective Group in Synthesis
Research on the use of 3,4-dimethoxybenzyl group as a protective group in synthesis, as discussed by Grunder-Klotz & Ehrhardt (1991), can provide useful insights into the chemical manipulation of benzamide compounds like N-(2-Cyanophenyl)-3,4-dimethoxybenzamide for various applications.
Synthesis and Antiviral Activity
A study by Luo et al. (2012) on the synthesis of new compounds and their antiviral activity demonstrates the potential of derivatives of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide in the development of antiviral agents.
Antiulcer Activities
Investigations into the antiulcer activities of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, as reported by Hosokami et al. (1992), highlight the therapeutic potential of benzamide derivatives in the treatment of gastric ulcers.
Safety And Hazards
This involves the compound’s toxicity, flammability, and any precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis of the compound could be improved.
I hope this general guide is helpful to you. If you have any specific questions about these categories, feel free to ask!
properties
IUPAC Name |
N-(2-cyanophenyl)-3,4-dimethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-7-11(9-15(14)21-2)16(19)18-13-6-4-3-5-12(13)10-17/h3-9H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYBYKPTJHVBQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-3,4-dimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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